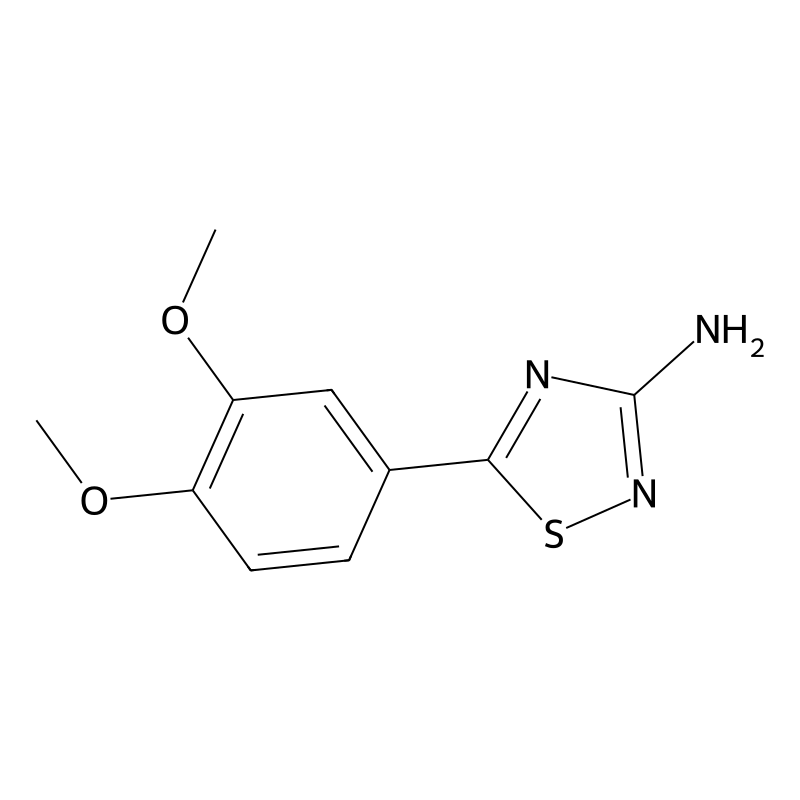

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Results: Scientific databases like PubChem [] do not indicate any current research areas for this molecule.

- Chemical Structure: The presence of the 1,2,4-thiadiazole ring system suggests potential applications in medicinal chemistry. This ring structure is found in various drugs known for their anti-bacterial and anti-tuberculosis properties.

- Functional Groups: The 3,4-dimethoxyphenyl group can influence the molecule's interaction with biological targets.

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a chemical compound that belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This specific compound features a phenyl group substituted with two methoxy groups at the 3 and 4 positions, contributing to its unique electronic properties and potential biological activities. The thiadiazole ring is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

The chemical reactivity of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine can be attributed to the presence of the thiadiazole moiety and the amine functional group. Typical reactions include:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Condensation Reactions: The compound can undergo condensation reactions to form more complex structures.

- Electrophilic Aromatic Substitution: The methoxy groups on the phenyl ring can direct electrophiles to ortho and para positions, allowing for further functionalization.

These reactions are essential for synthesizing derivatives with enhanced biological properties or different functionalities.

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine has shown promising biological activities in various studies. Compounds containing the thiadiazole moiety are often explored for their:

- Antiviral Properties: Research indicates that derivatives of thiadiazoles may exhibit antiviral activity against several viruses, including HIV .

- Antimicrobial Activity: The compound has been evaluated for its antibacterial and antifungal properties, showing effectiveness against certain strains .

- Anticancer Potential: Some studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms .

The presence of methoxy groups may enhance these activities by influencing the compound's lipophilicity and interaction with biological targets.

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine can be achieved through various methods:

- Cyclization Reactions: One common approach involves the cyclization of 3-(3,4-dimethoxyphenyl)thiourea with hydrazine derivatives in the presence of a suitable acid catalyst.

- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate reaction times and improve yields in synthesizing thiadiazole derivatives .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that combine multiple reactants in a single reaction vessel, simplifying the process and reducing purification steps .

These methods highlight the versatility in synthesizing this compound while optimizing yield and efficiency.

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine has several notable applications:

- Pharmaceuticals: Its potential as an antiviral and anticancer agent positions it as a candidate for drug development.

- Agriculture: Thiadiazole derivatives are explored for use as agrochemicals due to their fungicidal and herbicidal properties.

- Material Science: The unique electronic properties of thiadiazoles make them suitable for applications in organic electronics and photonics.

Interaction studies involving 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine focus on its binding affinity to various biological targets. Molecular docking studies have been conducted to predict how this compound interacts with viral proteins and enzymes involved in disease pathways. These studies suggest that modifications to the structure can enhance binding efficiency and selectivity against specific targets .

Several compounds share structural similarities with 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(2-Methoxyphenyl)-1,2,4-thiadiazol-3-amine | Contains one methoxy group | May exhibit different biological activities due to fewer electron-donating groups |

| 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine | Contains a chlorine substituent | Potentially enhanced antibacterial activity compared to methoxy derivatives |

| 5-(Phenyl)-1,2,4-thiadiazol-3-amine | No additional substituents | Serves as a baseline for evaluating the effects of substituents on activity |

The presence of methoxy groups in 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine enhances its lipophilicity and may improve interactions with biological membranes compared to similar compounds without such substitutions.

The compound 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine emerged as part of broader efforts to explore heterocyclic compounds with potential pharmacological applications. While its exact discovery date remains unclear, early synthetic routes for 1,2,4-thiadiazoles were established in the mid-20th century. The compound gained attention in the 2010s, with PubChem entries (CID 46741378) first cataloging its structural data in 2010. Its synthesis typically involves cyclization reactions of thiosemicarbazide derivatives, as demonstrated in studies focusing on DNA-binding thiadiazole analogs.

Classification and Nomenclature

This compound belongs to the 1,2,4-thiadiazole family, characterized by a five-membered aromatic ring containing one sulfur (position 1) and two nitrogen atoms (positions 2 and 4). Its IUPAC name, 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine, reflects:

- 5-(3,4-dimethoxyphenyl): A phenyl group substituted with methoxy (-OCH₃) groups at positions 3 and 4, attached to the thiadiazole ring at position 5.

- 3-amine: An amino (-NH₂) group at position 3 of the thiadiazole core.

Alternative names include 3-amino-5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole and the CAS designation 1086385-71-8.

Significance in Heterocyclic Chemistry

1,2,4-Thiadiazoles are electron-deficient aromatic systems due to the electron-withdrawing effects of nitrogen and sulfur atoms. The 3,4-dimethoxyphenyl substituent enhances solubility and modulates electronic properties through electron-donating methoxy groups, making this compound a valuable scaffold for:

- Structure-activity relationship (SAR) studies: Probing how substituents affect biological activity.

- Material science applications: Exploring optoelectronic properties due to extended π-conjugation.

Position of 1,2,4-Thiadiazoles in Medicinal Chemistry

1,2,4-Thiadiazoles are prized in drug design for their metabolic stability and bioisosteric resemblance to pyrimidines. Key applications include:

- Sphingosine-1-phosphate (S1P) receptor agonists: Compounds like 17g (a 1,2,4-thiadiazole derivative) show efficacy in autoimmune disease models by inducing transient lymphopenia.

- Anticancer agents: Thiadiazoles interact with DNA via intercalation or groove binding, as seen in studies of analogous structures.

Comparison with 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Isomer

The 1,3,4-thiadiazole isomer differs in nitrogen atom positions (N at 1, 3, and 4), altering electronic distribution and biological activity. A comparative study of anti-inflammatory derivatives found that 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole exhibited significant activity, while the 1,2,4 isomer’s profile remains less explored. Structural differences impact binding affinities; for example, the 1,3,4 isomer’s symmetry enhances aromaticity, potentially favoring interactions with biological targets.